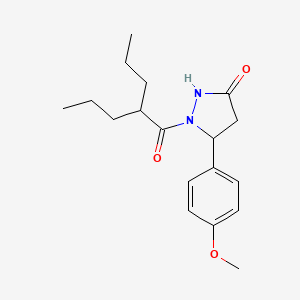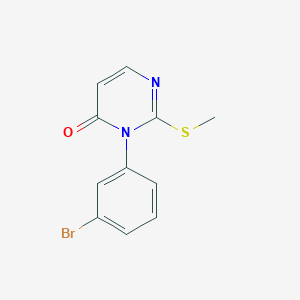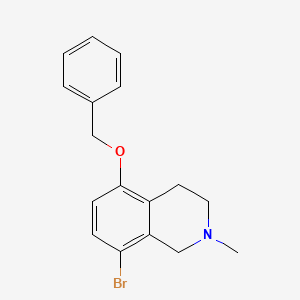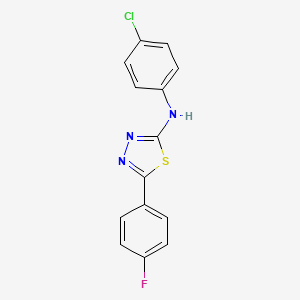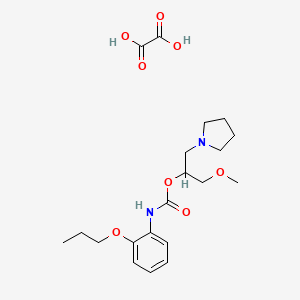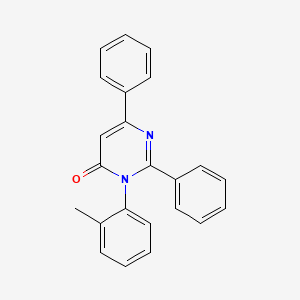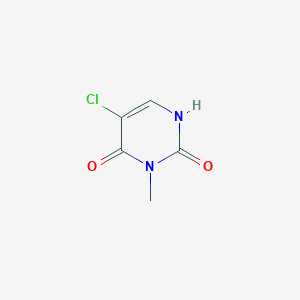
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine: is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The presence of the 4-methoxyphenyl group and the pentyl chain in its structure makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine typically involves the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared by the condensation of an aldehyde with a hydroxylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Boron tribromide in dichloromethane.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced isoxazolidine derivatives.
Substitution: Various substituted isoxazolidines depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role as an enzyme inhibitor .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its potential anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. It is also utilized in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: Compared to these similar compounds, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine exhibits unique structural features, such as the presence of the isoxazolidine ring and the pentyl chain. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88330-55-6 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-methyl-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-15-12-16(17(2)19-15)13-8-10-14(18-3)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3 |
Clé InChI |
IWTYZUAVPTYMAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
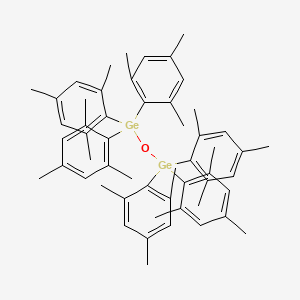
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
